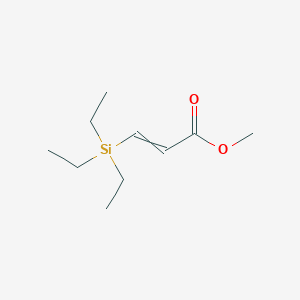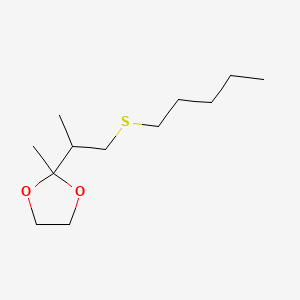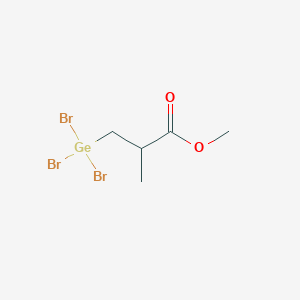
Methyl 2-methyl-3-(tribromogermyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-(tribromogermyl)propanoate: is an organogermanium compound characterized by the presence of a tribromogermyl group attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-3-(tribromogermyl)propanoate typically involves the reaction of 2-methyl-3-bromopropanoic acid with tribromogermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and an acid catalyst to yield the final ester compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methyl-3-(tribromogermyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tribromogermyl group can be substituted with other nucleophiles, leading to the formation of different organogermanium compounds.
Reduction Reactions: The compound can be reduced to form lower brominated derivatives or completely dehalogenated products.
Oxidation Reactions: Oxidation can lead to the formation of germanium oxides or other oxidized species.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
- Substitution reactions yield various organogermanium derivatives.
- Reduction reactions produce lower brominated or dehalogenated compounds.
- Oxidation reactions result in germanium oxides or other oxidized species .
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-(tribromogermyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-3-(tribromogermyl)propanoate involves its interaction with molecular targets through its tribromogermyl group. This group can form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to various biological and chemical effects. The pathways involved include nucleophilic substitution and redox reactions, which can modulate the activity of enzymes or other proteins .
Comparación Con Compuestos Similares
- Methyl 3-bromo-2-(bromomethyl)propionate
- Methyl 3-(3-bromophenyl)propionate
- Methyl 2-(3-bromophenyl)propanoate
Comparison: Methyl 2-methyl-3-(tribromogermyl)propanoate is unique due to the presence of the tribromogermyl group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with bromine atoms or bromophenyl groups exhibit different reactivity and applications. The tribromogermyl group enhances the compound’s ability to participate in substitution and redox reactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
106052-17-9 |
|---|---|
Fórmula molecular |
C5H9Br3GeO2 |
Peso molecular |
413.47 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-tribromogermylpropanoate |
InChI |
InChI=1S/C5H9Br3GeO2/c1-4(5(10)11-2)3-9(6,7)8/h4H,3H2,1-2H3 |
Clave InChI |
PUNNLBKWPSAAMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Ge](Br)(Br)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


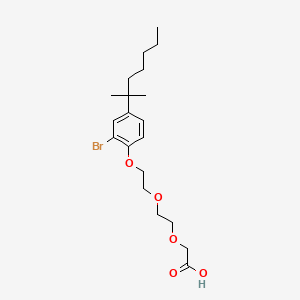
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
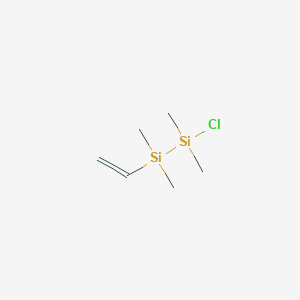
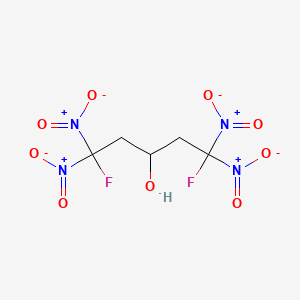


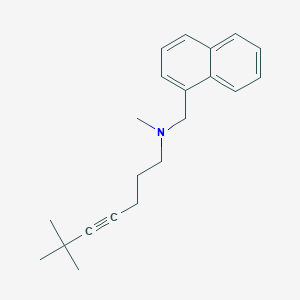
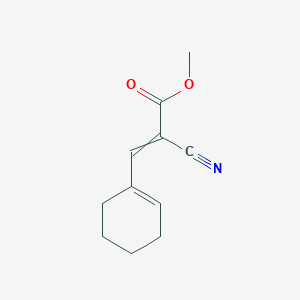
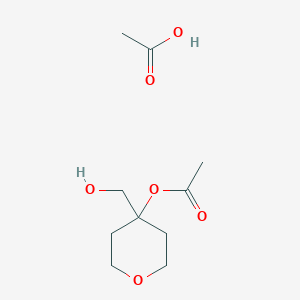
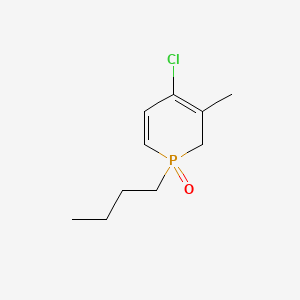
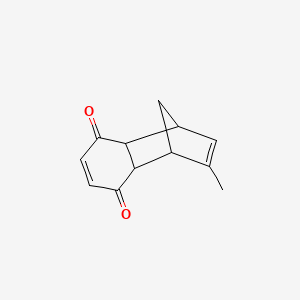
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
